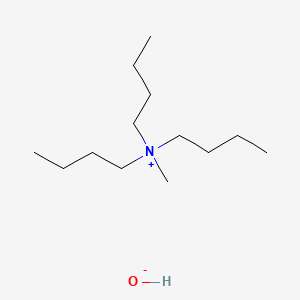

Tributylmethylammonium hydroxide

Description

Contextual Significance of Quaternary Ammonium (B1175870) Hydroxides as Multifunctional Reagents

Quaternary ammonium hydroxides serve as strong bases, comparable in strength to inorganic hydroxides like sodium hydroxide (B78521) and potassium hydroxide. guidechem.comresearchgate.net However, their solubility in organic solvents sets them apart, enabling their use in a broader range of reaction media. wikipedia.org This solubility is a key factor in their widespread application as phase-transfer catalysts, facilitating reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. wikipedia.orginnospk.com The quaternary ammonium cation can form ion pairs with anions, transporting them from the aqueous phase to the organic phase where the reaction occurs. guidechem.com This catalytic action accelerates reaction rates and often leads to higher yields and selectivity. alfachemic.com

Beyond their role as bases and catalysts, QAHs are utilized as surfactants, templates for the synthesis of molecular sieves, and as reagents in various organic transformations. guidechem.cominnospk.com Their ability to function in multiple capacities within a single reaction system underscores their importance and efficiency in modern chemical synthesis.

Historical Development and Evolution of Research on Tributylmethylammonium (B1194469) Hydroxide Analogues

The study of quaternary ammonium compounds dates back to the early 20th century. proquimia.com Initial research focused on simple symmetrical quaternary ammonium salts. The first generation of these compounds, such as alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), was developed in 1935. proquimia.com Subsequent generations brought improvements in biocidal activity and detergency while reducing toxicity. proquimia.combioguardhygiene.in The development of analogues with varying alkyl chain lengths and functionalities has expanded their applications significantly.

Research into analogues of tributylmethylammonium hydroxide, such as tetrabutylammonium (B224687) hydroxide (TBAH), has been extensive. TBAH is a well-studied phase-transfer catalyst and a strong base used in numerous organic reactions, including alkylations and deprotonations. wikipedia.org The investigation of these analogues has provided a foundational understanding of the structure-activity relationships within the QAH class, paving the way for the tailored design of new reagents for specific applications.

Fundamental Academic Principles Governing the Reactivity of Quaternary Ammonium Cations

The reactivity of quaternary ammonium cations is governed by several fundamental principles. Unlike primary, secondary, or tertiary ammonium cations, quaternary ammonium cations are permanently charged, independent of the pH of their solution. wikipedia.org This permanent charge is a result of the nitrogen atom being bonded to four carbon atoms, leaving no acidic protons directly attached to the nitrogen.

Quaternary ammonium cations are generally unreactive towards electrophiles, oxidants, and acids. wikipedia.orgunacademy.com They exhibit considerable stability, even in the presence of strong nucleophiles at elevated temperatures. wikipedia.org However, under harsh conditions or in the presence of exceptionally strong bases, they can undergo degradation through reactions like the Sommelet–Hauser and Stevens rearrangements, as well as dealkylation. wikipedia.orgeasytop.co.il Quaternary ammonium hydroxides, when heated, can undergo Hofmann elimination, an E2-like elimination reaction that results in the formation of a tertiary amine and an alkene. libretexts.org The regioselectivity of this elimination often favors the formation of the least substituted alkene, a principle known as the Hofmann rule.

The lipophilicity of the quaternary ammonium cation, determined by the nature of the alkyl or aryl groups attached to the nitrogen, plays a crucial role in its function as a phase-transfer catalyst. innospk.com Longer alkyl chains increase the solubility of the cation in organic solvents, enhancing its ability to transport anions across the phase boundary. nih.govacs.org

Scope and Academic Relevance of this compound Investigations

Investigations into this compound and its analogues are highly relevant in contemporary chemical research. These compounds are at the forefront of developing more efficient and environmentally benign chemical processes. Their application as phase-transfer catalysts allows for reactions to be carried out under milder conditions, often with reduced solvent usage and improved atom economy.

Current research continues to explore new applications for these versatile compounds. Areas of active investigation include their use as catalysts in polymerization reactions, as templates for the synthesis of novel porous materials, and as specialized reagents in the synthesis of complex organic molecules. tcichemicals.com The study of their reaction mechanisms, particularly in phase-transfer catalysis, remains an area of academic interest, with the goal of developing more effective and selective catalytic systems. huji.ac.il

Properties of this compound

| Property | Value |

| IUPAC Name | tributyl(methyl)azanium;hydroxide |

| Molecular Formula | C13H31NO |

| Molecular Weight | 217.39 g/mol |

| CAS Number | 32680-30-1 |

Data sourced from PubChem nih.gov

Interactive Data Table: Comparison of Quaternary Ammonium Hydroxides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| This compound | C13H31NO | 217.39 | Phase-transfer catalyst, strong base |

| Tetrabutylammonium hydroxide (TBAH) | C16H37NO | 259.47 | Phase-transfer catalyst, strong base, electrolyte |

| Tetramethylammonium (B1211777) hydroxide (TMAH) | C4H13NO | 91.15 | Anisotropic etchant in microfabrication, developer for photoresists |

| Benzyltrimethylammonium hydroxide | C10H17NO | 167.25 | Phase-transfer catalyst, strong base |

Data compiled from various sources wikipedia.orgtcichemicals.comnih.govwikipedia.org

Structure

3D Structure of Parent

Properties

CAS No. |

32680-30-1 |

|---|---|

Molecular Formula |

C13H31NO |

Molecular Weight |

217.39 g/mol |

IUPAC Name |

tributyl(methyl)azanium;hydroxide |

InChI |

InChI=1S/C13H30N.H2O/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H2/q+1;/p-1 |

InChI Key |

QVOFCQBZXGLNAA-UHFFFAOYSA-M |

SMILES |

CCCC[N+](C)(CCCC)CCCC.[OH-] |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.[OH-] |

Other CAS No. |

32680-30-1 |

Pictograms |

Corrosive |

Related CAS |

3085-79-8 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Tributylmethylammonium Hydroxide

Established Pathways for Tributylmethylammonium (B1194469) Hydroxide (B78521) Synthesis

The generation of tributylmethylammonium hydroxide typically begins with its corresponding halide salt, most commonly tributylmethylammonium bromide or chloride. From this precursor, several established synthetic routes can be employed.

A prevalent and effective method for synthesizing this compound involves the use of ion exchange resins. chemicalbook.comresearchgate.net This technique is based on the principle of swapping anions between a solid phase (the resin) and a liquid phase (a solution of the quaternary ammonium (B1175870) salt).

The process typically utilizes a strong basic anion exchange resin, which is pre-loaded with hydroxide ions (OH⁻). An aqueous solution of a tributylmethylammonium salt, such as tributylmethylammonium bromide, is passed through a column packed with this resin. As the solution flows through, the halide ions (e.g., Br⁻) in the solution are exchanged for the hydroxide ions on the resin, resulting in an aqueous solution of this compound. researchgate.net

The efficiency of this exchange is influenced by several factors, including the concentration of the starting salt solution, the temperature, the flow rate, and the dimensions of the exchange column. researchgate.net For the closely related tetrabutylammonium (B224687) hydroxide, research has shown that an exchange degree greater than 86.0% can be achieved under optimized conditions, yielding a product concentration of over 10.0%. researchgate.net The resin can be regenerated for reuse, typically by washing it with a strong base solution like sodium hydroxide, making this a cost-effective and straightforward method. researchgate.net

Table 1: Ion Exchange Synthesis Parameters for Quaternary Ammonium Hydroxides

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Starting Material | Aqueous solution of tetrabutylammonium bromide | --- | researchgate.net |

| Resin Type | Gel type strong basic anion exchange resin (OH⁻ form) | --- | researchgate.net |

| Regeneration Liquid | 5.0% NaOH | Convenient resin regeneration | researchgate.net |

| Temperature | 15°C | Optimized exchange | researchgate.net |

| Column Geometry | Height to diameter ratio of 15 | >86.0% degree of exchange | researchgate.net |

Electrochemical methods offer a high-purity alternative for producing this compound, avoiding the use of additional chemical reagents. researchgate.net These routes typically employ an electrolytic cell divided by an ion-exchange membrane. researchgate.netgoogle.com

In a common setup, a two- or three-compartment electrochemical membrane reactor is used. researchgate.net An aqueous solution of a tributylmethylammonium salt is introduced into the anode compartment. When an electric current is applied, the tributylmethylammonium cations ([C₁₃H₃₀N]⁺) migrate from the anolyte, across a cation-exchange membrane, and into the cathode compartment. google.comgoogle.com Simultaneously, water is reduced at the cathode, generating hydroxide ions (OH⁻) and hydrogen gas. google.com In the cathode chamber, the migrated tributylmethylammonium cations combine with the newly formed hydroxide ions to yield a pure solution of this compound. google.com

Three-compartment cells offer an advantage by separating the product from the electrodes, which can prevent potential degradation of the hydroxide, such as through Hofmann elimination. researchgate.net Research on the synthesis of tetrabutylammonium hydroxide (TBAH) has demonstrated that this method can be highly efficient. For instance, using a three-chamber electrolyzer for TBAH synthesis from tetrabutylammonium bromide (TBAB) achieved high recovery and current efficiency. researchgate.netresearchgate.net

Metathesis reactions involving metal oxides or hydroxides provide another pathway to this compound. A classic, albeit costly, approach is the silver oxide method. guidechem.com In this process, a tributylmethylammonium halide is reacted with silver(I) oxide (Ag₂O). The reaction produces this compound in solution and a precipitate of the corresponding silver halide (e.g., AgBr), which can be removed by filtration. While effective in yielding a halide-free product, the high cost of silver oxide limits its large-scale industrial application. guidechem.com

A more economically viable alternative involves the reaction with alkali metal hydroxides, such as potassium hydroxide (KOH), in a non-aqueous solvent like methanol (B129727). google.com When a methanolic solution of tributylmethylammonium bromide is mixed with a methanolic solution of KOH, a salt exchange reaction occurs. This results in the formation of this compound, which remains dissolved, and potassium bromide, which is sparingly soluble in methanol and precipitates out. google.com The precipitate is then filtered off to yield a solution of the desired product.

Table 2: Example of Synthesis using Potassium Hydroxide

| Reactant 1 | Reactant 2 | Solvent | Product in Solution | Precipitate | Source |

|---|

Direct preparation methods focus on straightforward reaction-and-precipitation routes that can be optimized for high yield and purity. The reaction of a quaternary ammonium salt with an alkali metal hydroxide in an alcohol solvent is a prime example of such a direct method. google.com

A patented method for preparing tetrabutylammonium hydroxide (TBAH) details this approach. google.com The process involves mixing potassium hydroxide with methanol and rapidly adding this solution to a mixture of tetrabutylammonium bromide and methanol. The reaction proceeds for a couple of hours with stirring until the precipitation of potassium bromide is complete. The mixture is then filtered under reduced pressure. The resulting filtrate, a crude solution of TBAH, can be further purified by heating, refluxing, cooling, and crystallization to obtain the final product. This method is designed to improve product yield and meet market demands efficiently. google.com Optimization of this process involves adjusting the stoichiometric ratios of the reactants and the choice of solvent to maximize the precipitation of the inorganic salt byproduct while keeping the quaternary ammonium hydroxide in solution.

Purification Techniques and Impurity Mitigation in this compound Preparations

The utility of this compound is often dependent on its purity. Contaminants can arise from starting materials, side reactions, or the synthesis process itself. Therefore, effective purification is essential.

A significant challenge in the preparation and handling of this compound solutions is their thermal instability. Upon heating, quaternary ammonium hydroxides are susceptible to a degradation process known as Hofmann elimination. wikipedia.org This reaction results in the formation of a tertiary amine and an alkene. wikipedia.org

In the case of this compound, this degradation would primarily yield tributylamine (B1682462) and methane, or potentially dibutylmethylamine and propene, among other possibilities, depending on which alkyl group is eliminated. The presence of the resulting tertiary amine is a common impurity in commercially available solutions. wikipedia.org

To minimize amine contamination, it is crucial to avoid high temperatures during synthesis, purification, and storage. Concentration of this compound solutions should be performed under reduced pressure at low temperatures to prevent thermal decomposition. Careful control over reaction conditions and avoiding prolonged exposure to heat are the primary strategies for mitigating the formation of amine impurities. wikipedia.org

Prevention of Carbonate Formation

Quaternary ammonium hydroxides are strong bases and readily absorb carbon dioxide from the atmosphere, leading to the formation of carbonate salts. This contamination can significantly impact the efficacy of the hydroxide in chemical reactions. For instance, tetrabutylammonium hydroxide (TBAH) is known to react with CO2 to form tetrabutylammonium bicarbonate (TBABC) rsc.org. The prevention of carbonate formation is, therefore, a critical step in ensuring the quality of this compound.

Several strategies can be employed to minimize carbonate contamination, primarily drawn from methodologies developed for analogous quaternary ammonium hydroxides like tetramethylammonium (B1211777) hydroxide (TMAH) and TBAH.

Inert Atmosphere: Conducting the synthesis and handling of this compound under an inert atmosphere, such as nitrogen or argon, is the most direct method to prevent exposure to atmospheric CO2.

Use of Bicarbonate Intermediates: A sophisticated approach involves the synthesis of high-purity TMAH from the corresponding formate (B1220265) and hydrogencarbonate salts via electrolysis in a cell with a cation exchange membrane osti.gov. Using the hydrogencarbonate salt as an intermediate yields a high-purity hydroxide solution osti.gov. This principle can be adapted for the synthesis of this compound.

Degassed Solvents: The use of degassed solvents, particularly deionized water, is crucial to eliminate dissolved CO2 that could react with the hydroxide.

Table 1: Strategies for Preventing Carbonate Formation in Quaternary Ammonium Hydroxide Synthesis

| Strategy | Description | Applicable To |

|---|---|---|

| Inert Atmosphere Operation | Synthesis and storage are performed under a nitrogen or argon blanket to exclude atmospheric CO2. | General |

| Bicarbonate Intermediate Route | Electrolysis of a hydrogencarbonate salt precursor to form the hydroxide, minimizing carbonate impurities. | TMAH, potentially adaptable |

| Use of Degassed Solvents | Solvents, especially water, are purged with an inert gas to remove dissolved CO2 prior to use. | General |

Management of Metal Oxide Residuals

The synthesis of quaternary ammonium hydroxides can sometimes involve reagents or catalysts that result in metal or metal oxide impurities in the final product. For electronic applications, where high purity is paramount, the removal of these residuals is essential.

Common methods for the synthesis of quaternary ammonium hydroxides include the reaction of a quaternary ammonium halide with a metal hydroxide or oxide, or through electrolysis.

Ion Exchange Chromatography: A widely used technique for removing metallic impurities is ion exchange chromatography. For instance, in the preparation of electronic-grade TBAH from tetrabutylammonium bromide (TBAB), cation exchange resins are employed to eliminate metal ions researchgate.net. This method is highly effective for producing high-purity quaternary ammonium hydroxide solutions.

Calcination and Washing: In cases where syntheses involve solid catalysts or precursors, such as layered double hydroxides (LDHs), calcination followed by thorough washing can be used to produce mixed metal oxides. While this is a method to prepare metal oxides, the principles of washing and filtration are fundamental to removing solid impurities from liquid products google.commdpi.com.

Electrochemical Methods: The synthesis of TBAH can be achieved using a three-chamber electrolyzer with secondary membranes. This method, when followed by purification in a divided cell with a cation exchange membrane, can significantly reduce the concentration of residual ions like bromide and chloride researchgate.net.

Table 2: Methods for Management of Metal-Based Residuals

| Method | Description | Key Advantage |

|---|---|---|

| Cation Exchange Resins | The hydroxide solution is passed through a column containing a resin that selectively binds metal cations, replacing them with protons or other non-interfering ions. | High efficiency for trace metal removal. researchgate.net |

| Filtration | Physical separation of solid metal oxide particles from the liquid hydroxide solution. | Simple and effective for particulate matter. |

| Electrochemical Purification | Use of an electrolytic cell with ion-selective membranes to remove ionic impurities. | Can achieve very low levels of ionic contaminants. researchgate.net |

Synthesis of Structurally Modified this compound Derivatives

The synthesis of structurally modified derivatives of this compound is an area of interest for creating tailored reagents for specific applications, such as in the formation of specialized nanomaterials. Research into quaternary ammonium hydroxide derived nanomaterials (QDNs) has shown that reacting a transition metal precursor with a concentrated, symmetric quaternary ammonium hydroxide solution can yield low-dimensional transition metal oxides drexel.edu.

While specific examples for this compound are not extensively documented in the reviewed literature, the general methodology suggests that by varying the structure of the quaternary ammonium hydroxide, new materials can be accessed. For example, successes have been found in synthesizing certain nanomaterials with various symmetric quaternary ammonium hydroxides, indicating that the cation structure plays a role in the formation of the resulting nanostructure drexel.edu. The synthesis of derivatives would likely follow standard quaternization reactions of tributylamine with different alkylating agents, followed by hydroxide exchange.

Scalable Production Methodologies for Industrial Research Applications

For this compound to be viable for industrial research applications, scalable and cost-effective production methods are necessary. Methodologies developed for similar compounds like TBAH and TMAH are directly relevant.

Ion Exchange Method: The preparation of TBAH through the ion exchange of an aqueous solution of tetrabutylammonium bromide with a strong basic anion exchange resin (in the OH- form) is a simple and effective method. The process can be optimized for concentration, temperature, and flow rates to achieve high exchange degrees, and the resin can be conveniently regenerated researchgate.netchemicalbook.com.

Electrochemical Membrane Reactors: A promising scalable method is the use of electrochemical membrane reactors (EMRs). Two- and three-compartment EMRs have been developed for the synthesis of TBAH from tetrabutylammonium bromide through in-situ ion substitution. The three-compartment system, in particular, shows a faster rate of synthesis and high recovery, making it a practical process for efficient production without the need for additional reagents researchgate.netosti.gov.

Continuous Electrolysis: For high-volume production, a continuous electrolysis process under stationary conditions can be employed. This method, used for TMAH synthesis, involves continuously feeding a more concentrated salt solution into the anode loop and water into the cathode loop of an electrolytic cell with a cation-exchange membrane. This optimizes the membrane's performance and longevity, ensuring a consistent quality of the synthesized hydroxide and minimizing energy consumption google.com.

Table 3: Comparison of Scalable Production Methodologies

| Methodology | Starting Material Example | Key Features |

|---|---|---|

| Ion Exchange researchgate.netchemicalbook.com | Tributylmethylammonium halide | Simple process, regenerable resin. |

| Electrochemical Membrane Reactor researchgate.netosti.gov | Tributylmethylammonium bromide | High efficiency and recovery, no additional chemical reagents needed. |

| Continuous Electrolysis google.com | Tributylmethylammonium salt | Optimized for large-scale, continuous production; stable product quality. |

Mechanistic Investigations and Reactivity Pathways Involving Tributylmethylammonium Hydroxide

Role of Tributylmethylammonium (B1194469) Hydroxide (B78521) as a Brønsted Base in Organic Transformations

As a Brønsted-Lowry base, tributylmethylammonium hydroxide readily accepts a proton from an acid. youtube.com This characteristic is fundamental to its role in a variety of organic reactions where proton abstraction is a key step.

Proton Abstraction Dynamics and Kinetics

The hydroxide ion (OH⁻) from this compound is the active species responsible for proton abstraction. The kinetics of reactions initiated by hydroxide ions under phase-transfer catalysis (PTC) conditions can be complex and are influenced by several factors. For instance, in the isomerization of allylbenzene (B44316), the reaction rate shows a significant dependence on the concentration of the hydroxide ion. huji.ac.il A logarithmic plot of the observed rate constant against the hydroxide ion concentration can reveal the order of the reaction with respect to the hydroxide ion, which has been observed to be as high as 5.0 in certain systems. huji.ac.il This indicates a complex mechanism where the hydroxide ion plays a crucial role in the rate-determining step.

The structure of the quaternary ammonium (B1175870) cation also influences the reactivity. While for many phase-transfer catalyzed reactions, the organophilicity of the catalyst is the primary factor, in hydroxide-initiated reactions, catalysts with lower organophilicity, such as those with smaller alkyl groups, often exhibit maximum reactivity. huji.ac.il This suggests that the accessibility of the positive nitrogen center for association with the generated anion is a critical factor in reactions proceeding via the Makosza mechanism. huji.ac.il

Influence on Equilibrium and Rate Constants in Acid-Base Reactions

Acid-base reactions are typically equilibrium processes where reactants form products and products can revert to reactants. libretexts.org The position of this equilibrium is dictated by the relative strengths of the acids and bases involved, often quantified by their pKa values. libretexts.org Equilibrium in acid-base reactions will always favor the side with the weaker acid and weaker base. libretexts.org

The rate of an acid-base reaction is influenced by the difference in pKa values between the reacting acid and the conjugate acid of the reacting base. A large difference in pKa values, typically greater than 10 units, results in a reaction that is essentially irreversible, with a very large equilibrium constant. For instance, the reaction between a strong acid like hydrochloric acid (pKa ≈ -8) and a strong base like sodium hydroxide (the conjugate base of water, pKa ≈ 14) has an estimated equilibrium constant of around 10²², rendering it irreversible for practical purposes.

In the context of this compound, its strength as a base allows it to deprotonate a wide range of organic acids. The equilibrium of these reactions will depend on the pKa of the specific organic acid being deprotonated. The rate at which equilibrium is established can be influenced by factors such as the solvent system and the presence of a phase-transfer catalyst, which facilitates the interaction between reactants in different phases. ptfarm.pl

Phase Transfer Catalysis Mechanisms Initiated by this compound

Phase-transfer catalysis (PTC) is a powerful methodology for carrying out reactions between reactants located in immiscible phases, typically an aqueous phase and an organic phase. ptfarm.pl this compound is a classic example of a phase-transfer catalyst, facilitating reactions initiated by the hydroxide ion. wikipedia.orgchemeurope.com

Two primary mechanisms have been proposed for PTC reactions: the Starks' extraction mechanism and the Makosza interfacial mechanism. ias.ac.in

Interfacial Deprotonation Models

The interfacial mechanism, proposed by Makosza, suggests that the deprotonation of the organic substrate by the hydroxide ion occurs at the interface between the aqueous and organic phases. ias.ac.inmdpi.com The role of the quaternary ammonium cation, in this case, tributylmethylammonium, is to then extract the resulting organic anion from the interface into the bulk organic phase where the subsequent reaction occurs. ias.ac.in This model is particularly relevant for reactions where the organic substrate is a weak acid.

Evidence supporting the interfacial mechanism comes from studies where the reactivity does not correlate with the extraction efficiency of the hydroxide ion into the organic phase. huji.ac.il Instead, the structure of the catalyst and its ability to interact with the anion at the interface become the dominant factors. huji.ac.il The accessibility of the positive charge on the nitrogen atom of the quaternary ammonium salt plays a crucial role in its ability to pair with and transport the organic anion. huji.ac.il

Ion Pair Extraction Dynamics across Immiscible Phases

The extraction mechanism, first described by Starks, posits that the phase-transfer catalyst extracts the reacting anion (in this case, hydroxide) from the aqueous phase into the organic phase as an ion pair. huji.ac.ilphasetransfer.com This ion pair, [Q⁺OH⁻], where Q⁺ is the tributylmethylammonium cation, is sufficiently soluble in the organic phase to react with the organic substrate. wikipedia.org

The extraction of the highly hydrophilic hydroxide ion into a nonpolar organic phase is generally considered difficult. huji.ac.il However, kinetic studies on the isomerization of allylbenzene under PTC/OH⁻ conditions have provided data consistent with a hydroxide ion extraction mechanism. huji.ac.il The reaction rate was found to be dependent on factors such as stirring speed (up to a certain point), catalyst concentration, and the nature of the catalyst's counter-ion, all of which are characteristic of a process involving the transfer of a species across a phase boundary. huji.ac.il

The efficiency of this extraction is influenced by the organophilicity of the quaternary ammonium cation. Larger, more lipophilic cations are generally better at extracting anions into the organic phase. However, in the case of hydroxide ion initiated reactions, this is not always the rate-determining factor. huji.ac.il

Role of Water Co-Extraction in Catalytic Activity

The hydration state of the hydroxide ion in the organic phase can significantly impact its basicity and, consequently, the catalytic activity. huji.ac.il It has been suggested that at lower concentrations of aqueous sodium hydroxide, more water molecules are available to be co-extracted with the hydroxide ion into the organic phase. huji.ac.il This co-extracted water can solvate the hydroxide ion, potentially reducing its basicity. Conversely, a "naked" or less hydrated hydroxide ion in the organic phase is expected to be a much stronger base.

The presence of water in the organic phase can also play a role in subsequent steps of the reaction mechanism, such as the reprotonation of the catalyst-anion complex after the desired reaction has occurred. huji.ac.il The delicate balance of water co-extraction is therefore a critical parameter in optimizing the efficiency of phase-transfer catalyzed reactions initiated by hydroxide ions.

Interactive Data Table: Properties of Quaternary Ammonium Hydroxides

Interactive Data Table: pKa Values of Relevant Compounds

Kinetic Studies of Phase-Transfer Catalyzed Reactions

Kinetic studies on analogous quaternary ammonium hydroxides reveal that the reaction rate is often pseudo-first-order. nih.gov The rate is significantly dependent on the concentration of the catalyst, the concentration of the hydroxide source (e.g., aqueous NaOH), temperature, and the degree of agitation. nih.govoperachem.com

Influence of Reaction Parameters:

Catalyst Concentration: The reaction rate generally increases with a higher concentration of the phase-transfer catalyst. acs.org More catalyst molecules provide a greater capacity to transport hydroxide ions into the organic phase or to the interface where the reaction occurs. rsc.org However, there is often an optimal concentration beyond which the rate enhancement diminishes. rsc.org

Hydroxide Concentration: The concentration of the aqueous hydroxide solution has a pronounced effect on the reaction rate. A higher concentration of NaOH or KOH increases the basicity of the hydroxide ion, which can dramatically accelerate the reaction. operachem.com

Temperature: As with most chemical reactions, an increase in temperature typically leads to a higher reaction rate by increasing the kinetic energy of the molecules. In PTC systems, temperature also influences the solubility and mass transfer of species between phases. fiveable.me

Agitation Speed: In liquid-liquid PTC systems, the rate of reaction can be limited by the mass transfer of reactants across the interfacial area. Increasing the stirring speed enhances the interfacial area between the two phases, which can lead to a significant increase in the reaction rate up to a certain point, after which the rate may become independent of stirring speed. mdma.ch

A summary of how these parameters affect reaction kinetics is presented in the table below.

Spectroscopic and Computational Elucidation of this compound Interactions

Spectroscopic techniques and computational chemistry provide powerful tools for understanding the complex interactions that govern the behavior of this compound at a molecular level. These methods help to elucidate the forces at play, predict reactivity, and clarify the mechanisms of catalysis.

The catalytic activity of this compound is fundamentally linked to the intermolecular interactions between the tributylmethylammonium cation ([N(CH₃)(C₄H₉)₃]⁺) and the hydroxide anion (OH⁻), as well as their interactions with solvent molecules and reactants.

Ion-Ion Interactions: The primary force is the strong electrostatic attraction between the positively charged nitrogen center of the quaternary ammonium cation and the negatively charged hydroxide anion. wikipedia.org The bulky, nonpolar tributyl groups of the cation create a lipophilic (organic-loving) exterior, which allows the ion pair to be soluble in the organic phase of a PTC system. nih.gov

Hydrogen Bonding: The hydroxide ion is a strong hydrogen bond acceptor. In the presence of water, it will be heavily hydrated. This hydration shell must be stripped away for the hydroxide to become a potent base in the organic phase, a key aspect of its catalytic function. operachem.com Spectroscopic studies, such as FTIR and Raman, combined with quantum mechanical calculations, can probe these hydrogen-bonding networks and their influence on the catalyst's reactivity. nih.govdntb.gov.ua Low-frequency Raman spectroscopy has been used to study intermolecular interactions in similar tetrabutylammonium (B224687) salt hydrates, revealing information about the lattice vibrations and O-O stretching between water molecules. nih.gov

Density Functional Theory (DFT) has become an indispensable tool for predicting the reactivity of catalysts like this compound and for mapping out the intricate pathways of the reactions they catalyze. nih.govresearchgate.net By calculating the potential energy surfaces of a reaction, DFT can identify the most energetically favorable mechanism. rsc.orgfiveable.me

For instance, in studies of similar quaternary ammonium compounds, DFT calculations have been used to:

Elucidate Reaction Mechanisms: DFT has been successfully employed to delineate the potential energy profiles for different reaction pathways, confirming the most probable mechanism in line with experimental results. mdpi.com

Analyze Transition States: Calculations can model the transition state structures, providing insight into the activation energy barriers of a reaction. mdpi.com

Understand Cation-Anion Interactions: DFT calculations on quaternary ammonium hydroxides have shown that the positive charge is not localized solely on the central nitrogen atom but is distributed across the adjacent hydrogen atoms. This distribution creates an "anion-binding site" that can stabilize anionic intermediates and transition states, which is crucial for catalysis. researchgate.net

Predict Stability: DFT is used to investigate the degradation pathways of quaternary ammonium cations in the presence of hydroxide, providing insights into the catalyst's stability under reaction conditions. mdpi.comresearchgate.net

In phase-transfer catalysis, the interface between the aqueous and organic phases is the critical zone of action. The mechanism by which this compound facilitates reactions is a subject of detailed study, with two primary models proposed:

The Starks Extraction Mechanism: This model posits that the quaternary ammonium cation (Q⁺) forms an ion pair with the hydroxide anion (OH⁻) and physically transports it from the aqueous phase into the bulk organic phase, where it then reacts with the substrate. mdpi.comwiley-vch.de However, due to the high hydration energy of the hydroxide ion, its extraction into a nonpolar organic solvent is generally unfavorable. mdpi.com

The Mąkosza Interfacial Mechanism: This is often considered the more dominant pathway for hydroxide-initiated reactions. mdpi.com In this mechanism, the deprotonation of the organic substrate by the hydroxide ion occurs at the interface between the two phases. mdpi.comwiley-vch.de The role of the tributylmethylammonium cation is then to capture the newly formed organic anion from the interface and pull it into the organic phase as a lipophilic ion pair ([Q⁺][Substrate⁻]), where it can react with an electrophile. mdpi.com

The behavior of the catalyst at this interface can be investigated by studying its surface adsorption properties and the viscoelasticity of the interfacial film, which are influenced by the presence of reactants and intermediates. researchgate.net The lipophilic nature of the tributyl chains and the smaller methyl group on the cation are crucial for its orientation and function at this interface, enabling it to effectively bridge the two immiscible phases. mdpi.com

Catalytic Applications of Tributylmethylammonium Hydroxide

Organic Synthesis Facilitated by Tributylmethylammonium (B1194469) Hydroxide (B78521)

Tetrabutylammonium (B224687) hydroxide is recognized as a versatile organo-basic catalyst applicable to a wide range of transformations in organic synthesis. longdom.org Its utility stems from its nature as a strong organic base that can also act as a phase transfer agent and a surfactant. longdom.orgresearchgate.net This dual functionality allows it to effectively catalyze reactions involving different phases, such as an aqueous phase containing the hydroxide and an organic phase containing the substrate. acsgcipr.org Its applications include elimination, addition, condensation, and substitution reactions, among others. longdom.orgresearchgate.netguidechem.com

Quaternary ammonium (B1175870) hydroxides like TBAH are effective bases for promoting elimination reactions. In the presence of a concentrated solution of a strong base like sodium or potassium hydroxide in ethanol (B145695), halogenoalkanes undergo elimination to form alkenes. chemguide.co.uk TBAH can serve a similar role, facilitating the removal of a hydrogen atom and a halogen from adjacent carbon atoms (dehydrohalogenation) to generate a double bond. chemguide.co.uk The choice of solvent is crucial, as ethanol encourages elimination, while water tends to favor substitution reactions. chemguide.co.uk The reaction conditions and the structure of the halogenoalkane (primary, secondary, or tertiary) determine whether elimination or substitution is the major pathway. chemguide.co.uk

In nucleophilic substitution reactions, the hydroxide ion (OH⁻) from a compound like TBAH acts as a nucleophile, attacking an electron-deficient carbon atom and replacing a leaving group, such as a halogen. chemguide.co.ukyoutube.com When a halogenoalkane is heated with an aqueous solution of hydroxide, the halogen is replaced by an -OH group, yielding an alcohol. chemguide.co.ukchemistrystudent.com The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the halogenoalkane. chemguide.co.ukyoutube.com

TBAH is particularly useful as a phase-transfer catalyst in these reactions. guidechem.com It helps transport the hydroxide nucleophile from the aqueous phase into the organic phase where the halogenoalkane substrate is dissolved, thereby accelerating the reaction. acsgcipr.orgguidechem.com This property overcomes the solubility issues that can hinder reactions between water-soluble nucleophiles and water-insoluble organic substrates. acsgcipr.orgchemguide.co.uk

Tetrabutylammonium hydroxide serves as an efficient catalyst for condensation reactions that require a basic catalyst. longdom.orgresearchgate.net

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com TBAH has been utilized as a novel and effective catalyst for the Knoevenagel condensation of various aldehydes with active methylene compounds like methyl cyanoacetate, ethyl cyanoacetate, and malononitrile (B47326) to produce substituted olefins. researchgate.net The base facilitates the deprotonation of the active methylene compound to generate a nucleophilic enolate, which then attacks the carbonyl group of the aldehyde or ketone. wikipedia.org

Aldol (B89426) Condensation : In aldol condensations, a base is used to generate an enolate from an aldehyde or ketone, which then attacks another molecule of the carbonyl compound. khanacademy.org TBAH can function as the base in such reactions, promoting the formation of the key carbon-carbon bond. longdom.orgresearchgate.net

As a strong organic base, TBAH is used in various alkylation and deprotonation processes. longdom.orgresearchgate.net Its ability to deprotonate substrates, even those that are weakly acidic, makes it a valuable reagent. wikipedia.org As a phase-transfer catalyst, it is frequently employed in alkylation reactions. guidechem.com This includes processes such as the benzylation of amines and the alkylation of nitriles. guidechem.com

Base-catalyzed hydrolysis is a fundamental reaction for cleaving esters and amides to yield carboxylates and the corresponding alcohol or amine. dalalinstitute.com Tetrabutylammonium hydroxide is a suitable reagent for this purpose and offers distinct advantages. longdom.orgresearchgate.netacsgcipr.org

Methods using TBAH are applicable to a wide range of ester substrates, providing the corresponding carboxylic acid and alcohol in good to excellent yields. acsgcipr.org A significant benefit of using TBAH is its utility in biphasic systems. This approach overcomes the poor solubility of many organic esters in standard aqueous-alcoholic hydrolysis mixtures by allowing the substrate to remain in an organic phase while the catalyst transfers the hydroxide ion to it. acsgcipr.org This technique has been successfully used for the smooth de-acylation of acetyl-, benzoyl-, and pivaloyl-protected alcohols and phenols. acsgcipr.org

Aqueous tetrabutylammonium hydroxide is a highly efficient catalyst for the acylation of alcohols, phenols, and thiols to produce their corresponding esters and thioesters. longdom.orgresearchgate.net This transformation is crucial in synthetic, industrial, and medicinal chemistry. longdom.org The method is noted for being simple, versatile, and environmentally friendly, as it can be performed under neat aqueous conditions without requiring a separate phase-transfer reagent or organic solvent. longdom.org Reactions with acyl halides and acid anhydrides proceed with excellent yields and in relatively short reaction times. longdom.org

The table below summarizes the efficiency of TBAH in catalyzing the acylation of benzyl (B1604629) alcohol and benzyl mercaptan with acetic anhydride.

| Entry | Substrate | Reagent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl Alcohol | Acetic Anhydride | 70 | 90 |

| 2 | Benzyl Mercaptan | Acetic Anhydride | 80 | 92 |

Table based on data for model reactions showing the effectiveness of TBAH as a catalyst. researchgate.net

Hydration of Nitriles to Amides

Tributylmethylammonium hydroxide demonstrates efficacy as a catalyst in the hydration of nitriles to their corresponding amides. This transformation is a fundamental reaction in organic synthesis, providing a direct route to the amide functional group. Research indicates that quaternary ammonium hydroxides, such as tetrabutylammonium hydroxide (a related compound), can facilitate this reaction under relatively mild conditions. rsc.orgresearchgate.netresearchgate.net The process is often characterized by high selectivity, minimizing the over-hydrolysis of the nitrile to the carboxylic acid. rsc.orgresearchgate.net

The catalytic activity of this compound in this context is attributed to its basicity and its ability to act as a phase-transfer catalyst. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. The bulky tributylmethylammonium cation helps to solubilize the hydroxide ion in organic solvents where the nitrile substrate is typically dissolved, thereby facilitating the reaction.

A proposed mechanism for the base-catalyzed hydration of nitriles involves the initial attack of a hydroxide ion on the nitrile carbon to form a hydroxy-imidate intermediate. This intermediate then tautomerizes to the corresponding amide. The presence of water is crucial for this reaction to proceed.

| Substrate | Product | Catalyst | Conditions | Yield (%) |

| Benzonitrile | Benzamide | Tetrabutylammonium hydroxide | 80°C | High |

| Acetonitrile (B52724) | Acetamide | Tetrabutylammonium hydroxide | 80°C | High |

| Various aromatic and aliphatic nitriles | Corresponding amides | Tetrabutylammonium hydroxide | 80°C | Good to Excellent |

Hydrophosphonylation of Aldehydes

This compound also serves as a catalyst for the hydrophosphonylation of aldehydes. This reaction, also known as the Pudovik reaction, involves the addition of a dialkyl phosphite (B83602) to an aldehyde to form an α-hydroxy phosphonate (B1237965). These products are of significant interest due to their biological activity and their utility as synthetic intermediates.

The catalytic role of this compound in this reaction is to deprotonate the dialkyl phosphite, generating a more nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the final α-hydroxy phosphonate product. The efficiency of the catalyst can be influenced by the nature of the aldehyde and the phosphite used.

Polymerization and Polymer Chemistry Catalysis

This compound is a versatile catalyst in the field of polymerization and polymer chemistry, influencing various aspects from initiating polymerization to controlling the final polymer structure. tcichemicals.com

Anionic Ring-Opening Polymerization (ROP) Initiatives

This compound is utilized as an initiator for the anionic ring-opening polymerization (AROP) of various cyclic monomers, such as cyclic siloxanes and lactones. nih.govmdpi.com In this role, the hydroxide ion from the this compound initiates the polymerization by attacking the cyclic monomer and opening the ring. This process generates a reactive anionic species that then propagates the polymerization by attacking subsequent monomer units.

The choice of initiator is critical in ROP as it can influence the polymerization rate, the molecular weight of the resulting polymer, and the polydispersity index (PDI). Quaternary ammonium hydroxides are often favored due to their good solubility in common organic solvents used for polymerization. nih.govmdpi.com

Catalyst-Transfer Polymerization Mechanisms

While direct evidence for this compound in catalyst-transfer polymerization (CTP) is not extensively documented in the provided results, the principles of phase-transfer catalysis, where this compound is active, are relevant. huji.ac.il In CTP, the catalyst moves along the growing polymer chain, which allows for the synthesis of well-defined block copolymers and other complex polymer architectures. The mobility of the tributylmethylammonium cation could potentially facilitate such a mechanism by transporting the active catalytic species.

Influence on Polymer Microstructure and Properties

The use of this compound as a catalyst can significantly influence the microstructure of the resulting polymer, which in turn dictates its physical and chemical properties. nih.govresearchgate.netnih.govresearchgate.net For instance, in the polymerization of methacrylates, the choice of catalyst and solvent can affect the stereochemistry of the polymer, leading to isotactic, syndiotactic, or atactic polymers. researchgate.net These different tacticities result in variations in properties such as glass transition temperature (Tg), melting point, and mechanical strength. researchgate.netshu.ac.uk The control over microstructure is crucial for tailoring polymers for specific applications. nih.gov

Synthesis of Specialized Polymeric Materials

This compound and related quaternary ammonium compounds are instrumental in the synthesis of a variety of specialized polymeric materials. researchgate.netutwente.nlderpharmachemica.commdpi.comnih.gov These include:

Block Copolymers: By initiating the polymerization of one monomer and then adding a second monomer, block copolymers with distinct segments can be synthesized. utwente.nlnih.govnih.gov

Star Polymers: These can be prepared using a multifunctional initiator, where multiple polymer chains grow from a central core. utwente.nl

Functional Polymers: The reactive nature of the hydroxide catalyst allows for its use in post-polymerization modification reactions, introducing specific functional groups onto a polymer backbone. derpharmachemica.com

Photoresist Polymers: In the field of microelectronics, the solubility of (meth)acrylate-based photoresist polymers in developers like tetramethylammonium (B1211777) hydroxide (a related compound) can be controlled by incorporating specific monomers, a process where precise catalytic control is essential. mdpi.com

The versatility of this compound as a catalyst makes it a valuable tool for polymer chemists in designing and synthesizing polymers with tailored properties and complex architectures for a wide range of applications.

Application in Heterogeneous Catalysis and Material Structuring

Tetrabutylammonium hydroxide (TBAOH), a strong organic base, has found significant applications in heterogeneous catalysis and the synthesis of structured materials. Its roles range from a templating agent in the creation of nanoporous materials to a catalytic medium in biomass conversion.

Structure Directing Agent (SDA) in Zeolite Synthesis

In the synthesis of zeolites, organic structure-directing agents (SDAs) are crucial for templating the formation of specific porous crystalline structures. mdpi.com While a wide variety of organic molecules can act as SDAs, Tetrabutylammonium hydroxide has been identified as a key component in novel synthesis routes for specialized zeolite structures. sacheminc.com

Notably, TBAOH is utilized as both a hydroxide source and a co-organic structure-directing agent (co-OSDA) for creating single-walled zeolite nanotubes (ZNTs). nih.govresearchgate.netnih.gov This modified synthesis route enables the formation of new ZNT compositions that are not achievable through post-synthesis modification of ZNTs prepared with traditional inorganic bases like Sodium hydroxide (NaOH). acs.orgacs.org The use of TBAOH in the synthesis gel leads to an increased density of strong acid sites within the ZNT framework. researchgate.netnih.govacs.org

The synthesis of these zeolite nanotubes is highly sensitive to multiple parameters, including the gel composition and the choice of silicon and aluminum sources. researchgate.netacs.org Research demonstrates that TBAOH facilitates a synthesis route that allows for easier ion exchange and the incorporation of other heteroatoms into the zeolite framework, a process often hindered in conventionally synthesized ZNTs due to their structural instability in aqueous media after the removal of the SDA. nih.govnih.govacs.org For instance, pure silica (B1680970) MEL nanozeolites have been prepared using TBAOH as the OSDA in an ethanol/water cosolvent system. nih.gov

Role in Metal-Organic Framework (MOF) Derivative Synthesis

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov MOF derivatives, created through post-synthesis modification or controlled decomposition of parent MOFs, are gaining attention as advanced functional materials. nih.gov

In this context, Tetrabutylammonium hydroxide plays a crucial role as a basic medium in the solvothermal synthesis of MOF-derived semiconductor heterojunction materials. google.com A patented method describes a process where a precursor MOF is first synthesized and then calcined. The resulting material is dissolved along with a metal compound (such as strontium hydroxide) in an alkaline solution containing an alcohol solvent and TBAOH. This mixture then undergoes hydrothermal crystallization to form the final heterojunction material, for example, SrTiO₃/TiO₂. google.com In this multi-step synthesis, TBAOH functions as the essential "basic source" that facilitates the dissolution and subsequent crystallization needed to form the derivative material. google.com The process is noted for being simple, low-cost, and suitable for large-scale production, yielding materials with high chemical stability and photocatalytic performance. google.com

Catalytic Lignin (B12514952) Conversion and Degradation

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and a promising renewable source for valuable aromatic chemicals. acs.orgnih.gov The depolymerization of lignin is a key challenge in biorefining. acs.org Tetrabutylammonium hydroxide has emerged as a novel and effective medium for the selective degradation of lignin. acs.orgresearchgate.net

Research has demonstrated that using Tetrabutylammonium Hydroxide 30-Hydrate (Bu₄NOH·30H₂O) as the reaction medium for the aerobic oxidative degradation of various lignin types results in significantly higher yields of low-molecular-weight (low-MW) aromatic compounds compared to using a standard aqueous Sodium hydroxide (NaOH) solution at the same hydroxide concentration. acs.orgacs.orgacs.org The primary products obtained include valuable chemicals such as vanillin, vanillic acid, acetoguiacone, and p-hydroxybenzaldehyde. acs.orgresearchgate.netacs.org

Studies suggest that the bulky Bu₄N⁺ cation plays a direct role in increasing the selectivity of the lignin degradation towards these low-MW products, an effect that goes beyond its function as a strong alkali. acs.orgacs.org The process is typically conducted under relatively mild conditions (e.g., 120 °C) and requires the presence of oxygen, indicating that aerobic oxidation is a key part of the degradation mechanism. acs.orgacs.org Furthermore, TBAOH has been employed as a base for the efficient O-alkylation of lignin monomers under mild conditions, which is essential for analytical purposes and in organic synthesis. nih.gov

Based on a comprehensive review of scientific and technical literature, it is not possible to generate the requested article focusing on "this compound" for the specified applications. Extensive searches have found no significant evidence or research findings that document the use of this compound in the fields of semiconductor manufacturing or the synthesis of advanced materials as outlined.

The specified applications, including photoresist development, wafer cleaning, etching solutions, and the synthesis of supramolecular polymers and pH-responsive hydrogels, are well-documented for other related quaternary ammonium compounds. uwaterloo.cadakenchem.comdakenchem.compurdue.edugoogle.comresearchgate.netsacheminc.comwikipedia.orgnih.govrsc.orgmdpi.com The industry standards and primary subjects of research for these processes are overwhelmingly Tetramethylammonium hydroxide (TMAH) and, to a lesser extent, Tetrabutylammonium hydroxide (TBAH) . dakenchem.comsacheminc.comtok-pr.com

Therefore, creating a scientifically accurate and informative article that adheres to the strict outline provided is not feasible due to the lack of available data for the specified compound, this compound. Any attempt to do so would result in speculation or inaccurate attribution of the properties and applications of other chemicals.

Applications of Tributylmethylammonium Hydroxide in Materials Science and Engineering

Advanced Material Synthesis and Design

Preparation of Advanced Ceramics

In the synthesis of advanced ceramics, particularly zeolites, Tributylmethylammonium (B1194469) hydroxide (B78521) is identified as a potential structure-directing agent (SDA). SDAs are organic molecules that guide the formation of the intricate pore structures that define zeolites. During the hydrothermal synthesis process, the SDA molecules act as templates around which the inorganic silica (B1680970) and alumina (B75360) precursors assemble, leading to a specific crystalline framework. After crystallization, the organic template is removed, typically through calcination, leaving behind a porous ceramic material with a uniform pore size distribution.

Patents related to the synthesis of highly homogeneous zeolite precursors list Tributylmethylammonium hydroxide among a group of organic ammonium (B1175870) hydroxides suitable for this purpose. google.com The choice of SDA is critical as it directly influences the final zeolite structure, which in turn determines its catalytic and adsorptive properties.

| Structure Directing Agent (SDA) | Material Synthesized | Role of SDA |

|---|---|---|

| This compound | Zeolites | Acts as a template to guide the formation of specific microporous crystalline structures. google.com |

| Tetraethylammonium hydroxide | Zeolites | Directs the formation of Beta-type zeolite frameworks. |

| Tetrapropylammonium hydroxide | Zeolites | Commonly used for synthesizing MFI-type zeolites like ZSM-5. |

| Tetrabutylammonium (B224687) hydroxide | Zeolites | Used in the synthesis of MEL-type zeolites and other frameworks. |

Nanoparticle Synthesis Methodologies

The role of this compound in nanoparticle synthesis is primarily as a strong base and a phase-transfer catalyst. Its basicity can be used to control the pH in sol-gel processes, influencing the hydrolysis and condensation rates of metal alkoxide precursors to form metal oxide nanoparticles. For instance, in the creation of polysilicate-polysiloxane materials for enzyme immobilization, various quaternary ammonium hydroxides, including this compound, are listed as potential catalysts. google.com These materials can be prepared as particles or as coatings on other substrates like ceramic spheres, demonstrating a role in surface functionalization and composite material synthesis. google.com

Furthermore, as a phase-transfer catalyst, it can facilitate reactions between reactants in different immiscible phases, a technique valuable for creating functionalized nanoparticles or nanostructured surfaces. google.com

Functional Material Development

A significant application of this compound is as a chemical precursor for producing functional polymers, specifically polymeric ionic liquids (PILs). researchgate.net PILs combine the unique properties of ionic liquids (like high ionic conductivity and thermal stability) with the processability of polymers. researchgate.net

The synthesis involves a straightforward acid-base neutralization reaction between this compound and a polymerizable acid, such as acrylic acid or methacrylic acid. zulmajimenez.comresearchgate.net This reaction creates a tributylmethylammonium-based (meth)acrylate monomer, which is a type of ionic liquid. This monomer can then be polymerized, often through photopolymerization, to form a solid, functional polymeric material. researchgate.netzulmajimenez.com These PILs have shown promise in a variety of advanced applications, including:

Solid-state electrolytes for batteries and fuel cells. researchgate.net

Gas adsorbents , particularly for CO2 capture. researchgate.net

Dispersing agents and sorbents. researchgate.net

Stimuli-responsive hydrogels for drug delivery or water remediation. acs.org

Research has shown that the polymerization kinetics of these ionic liquid monomers are highly dependent on factors like water content, which can dramatically alter the monomer's viscosity and, consequently, the rate of polymerization. zulmajimenez.comresearchgate.net

| Base | Reactant Acid | Resulting Ionic Liquid Monomer | Application of Polymer |

|---|---|---|---|

| This compound | Acrylic Acid | Tributylmethylammonium acrylate | Polymer electrolytes, hydrogels. zulmajimenez.comresearchgate.net |

| This compound | Methacrylic Acid | Tributylmethylammonium methacrylate | Functional polymers for various electrochemical applications. zulmajimenez.comresearchgate.net |

Role in Ionic Liquid Formulations and Applications

This compound is a key reagent in the formulation of a specific class of ionic liquids (ILs). An ionic liquid is a salt with a melting point below 100°C, and its properties are determined by the combination of its cation and anion. The role of this compound is to provide the Tributylmethylammonium ([N(CH₃)(C₄H₉)₃]⁺) cation.

The formulation process is a direct neutralization reaction. By reacting this compound (a strong base) with a chosen acid, an ionic liquid is formed along with water. This method allows for the creation of "task-specific" ionic liquids, where the anion, and thus the IL's final properties, can be precisely controlled by selecting the appropriate acid. researchgate.netzulmajimenez.com

For example, reacting it with (meth)acrylic acid produces polymerizable ionic liquids, as detailed previously. zulmajimenez.comresearchgate.net Reacting it with other acids would yield non-polymerizable ILs suited for different applications, such as solvents for synthesis or components in electrochemical systems. The resulting ILs, featuring the tributylmethylammonium cation, are explored for use as non-volatile, stable media in various chemical processes. The cation's structure influences the IL's physical properties like viscosity, thermal stability, and miscibility with other substances.

| Cation Source | Anion Source (Acid) | Resulting Ionic Liquid Type | Application Focus |

|---|---|---|---|

| This compound | Acrylic Acid | Polymerizable Ionic Liquid | Synthesis of polymeric ionic liquids (PILs) for hydrogels and electrolytes. zulmajimenez.comacs.org |

| This compound | Methacrylic Acid | Polymerizable Ionic Liquid | Creation of functional polymers with high ion density. zulmajimenez.comresearchgate.net |

| This compound | Acids with non-polymerizable anions (e.g., HBF₄, HPF₆) | Conventional Ionic Liquid | Use as solvents, catalysts, or electrolytes in chemical and electrochemical processes. |

Analytical and Separation Science Methodologies Utilizing Tributylmethylammonium Hydroxide

Applications in Chromatography

Tributylmethylammonium (B1194469) hydroxide (B78521) plays a crucial role in several chromatographic techniques, enhancing separation and detection of various analytes.

In ion chromatography (IC), particularly in the analysis of organic acids, tetrabutylammonium (B224687) hydroxide (TBAOH), a closely related compound, is specified as a regenerant for certain columns, such as the IonPac ICE-AS1. metrohm.comchromforum.org The use of an aqueous solution of TBAOH is recommended for this purpose. chromforum.org The purity of the TBAOH is critical, as common impurities like carbonate and tributylamine (B1682462) can lead to elevated background conductivity and other chromatographic issues. chromforum.org

Hydroxide-based eluents are advantageous in anion chromatography because they can be suppressed to water, resulting in a very low conductivity background and thus enhancing the signal-to-noise ratio for the analytes. thermofisher.comdiduco.com While sodium and potassium hydroxides are common, the principle extends to other hydroxide eluents. metrohm.comthermofisher.com The choice of eluent and its concentration is a key parameter to influence the separation of analytes. metrohm.com

Tributylmethylammonium hydroxide, often in the form of tetrabutylammonium (TBA) salts like TBA-hydroxide, is a widely used ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). phenomenex.blogoup.com This technique is particularly effective for the separation of ionic and highly polar compounds, such as acidic analytes, that are poorly retained on conventional RP columns. oup.comacs.org

The mechanism involves the addition of the ion-pairing agent to the mobile phase. The lipophilic tributylmethylammonium cation pairs with the anionic analyte, forming a neutral, more hydrophobic ion-pair. This increased hydrophobicity enhances the analyte's affinity for the non-polar stationary phase, leading to increased retention and improved separation. phenomenex.blogacs.org Another proposed mechanism suggests that the hydrophobic tails of the ion-pairing agent partition into the stationary phase, creating a transient ion-exchange surface. phenomenex.blog

A significant challenge in ion-pair chromatography, especially with gradient elution, is the long column equilibration time required to establish a stable distribution of the ion-pairing reagent on the stationary phase. oup.com Research has been conducted to better understand the distribution profile of TBA hydroxide during gradient elution to optimize methods and improve robustness. oup.com

The concentration of this compound in the mobile phase directly impacts the retention of analytes. An increase in its concentration generally leads to longer retention times. The mobile phase pH is also a critical parameter, often adjusted to ensure the analytes are in their ionized form to facilitate ion-pairing. oup.comnih.gov For instance, in the analysis of low-molecular-weight heparins, a mobile phase containing 15 mM tetrabutylammonium hydroxide at pH 7.0 was successfully used. nih.gov

Interactive Data Table: HPLC Ion-Pairing Conditions for Various Analytes

| Analyte(s) | Ion-Pairing Reagent | Concentration | Mobile Phase Composition | Column | Detection | Reference |

| Aliphatic Sulfonic Acids | Tetrabutylammonium hydroxide | 2 mM | Acetonitrile (B52724) gradient (24% to 48%) | Not Specified | Suppressed Conductivity | thermofisher.com |

| Low-Molecular-Weight Heparins | Tetrabutylammonium hydroxide | 15 mM | Acetonitrile/water (32:68%) with 50 mM ammonium (B1175870) acetate, pH 7.0 | C18 (150 x 4.6 mm) | Diode Array (230 nm) | nih.gov |

| Anions (in general) | Tetrabutylammonium hydroxide | 1.0 a+ M | O, 43 eM trimesic acid, pH 4.6 (adjusted with KOH) | DS column (6.0 mm x 153) | UV Absorbance | google.com |

Derivatization is a technique used to modify an analyte to improve its chromatographic properties, such as volatility and thermal stability, or to enhance its detectability. In gas chromatography (GC), this compound can be used as a derivatization reagent, particularly for acidic compounds.

The reaction of a carboxylic acid with tetrabutylammonium hydroxide (TBH) can form the corresponding butyl ester. This process increases the volatility and thermal stability of the carboxylic acid, allowing for analysis by GC with improved peak shape and longer retention times. While other alkylating agents are common, this method offers an alternative for the analysis of low molecular weight acids.

Although direct examples for GC with Flame Photometric Detection (FPD) are not prevalent in the provided context, the principle of derivatization to enhance detectability is general. Other quaternary ammonium hydroxides, such as tetramethylammonium (B1211777) hydroxide (TMAH) and m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH), are used for thermochemolysis-derivatization of various organic materials, including carboxylic acids, for GC-MS analysis. nih.govresearchgate.netresearchgate.net These reagents cleave ester and ether bonds and methylate acidic protons to increase the volatility of the analytes. nih.gov

Titrimetric Applications for Acid-Base Analysis

The strong basicity of this compound makes it an excellent titrant for the analysis of acidic substances, especially in non-aqueous media where the differentiating effect of the solvent allows for the titration of very weak acids.

Tetrabutylammonium hydroxide (TBAH) is frequently used as a titrant in the potentiometric titration of weak and very weak acids in non-aqueous solvents. acs.orgacs.orgacs.org Water, being amphiprotic, can compete with very weak acids and bases, making their titration in aqueous media difficult or impossible. vsmu.by Non-aqueous solvents, such as isopropyl alcohol, pyridine, or dimethylformamide, provide a medium where the acidic nature of these weak analytes is enhanced, allowing for sharp and discernible endpoints in potentiometric titrations. acs.orgvsmu.by

The use of TBAH offers advantages over other titrants like alkali metal hydroxides because the resulting tetrabutylammonium salts of the titrated acids are generally more soluble in organic solvents, preventing precipitation that could interfere with the titration. acs.org These potentiometric studies allow for the determination of the half-neutralization potential (HNP), which can be correlated to the pKa value of the acid in that specific solvent system, providing valuable information about the acid's strength. acs.org

Interactive Data Table: Solvents Used in Potentiometric Titration of Weak Acids with TBAH

| Solvent | Analyte Type | Purpose | Reference |

| Pyridine | Very Weak Acids | Titration of very weak acids where precipitation does not occur. | acs.org |

| Isopropyl Alcohol | Very Weak Acids | Anhydrous solution of TBAH for titrating very weak acids. | acs.org |

| Ethylenediamine | Dihydroxydiphenylmethane | Resolution of titrating the two acidic hydrogens due to salt precipitation after the first. | acs.org |

| Benzyl (B1604629) Alcohol | Weakly acidic terminal groups in polyamides | Improved evaluation of the titration endpoint. | metrohm.com |

Non-aqueous titrations using this compound as the titrant have been developed for the quantitative analysis of various specific compounds, particularly in the pharmaceutical industry. nih.govnih.gov This method has proven to be simple, rapid, accurate, and precise for the quality control of commercial pharmaceutical products. nih.govnih.gov

For example, a potentiometric titration method has been established for the determination of several antibiotics, including ampicillin, amoxicillin (B794) trihydrate, and rifampin, using a solution of tetrabutylammonium hydroxide in pyridine. nih.gov Similarly, various non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid, fenbufen, and ibuprofen (B1674241) have been successfully assayed in acetonitrile using TBAH as the titrant. nih.gov These methods typically demonstrate high accuracy and precision, with relative standard deviations often below 1.0%. nih.govnih.gov

The procedure generally involves dissolving the analyte in a suitable non-aqueous solvent and titrating it with a standardized solution of this compound, often in a mixture of toluene (B28343) and methanol (B129727) or isopropanol. vsmu.bysips.org.insigmaaldrich.com The endpoint is detected potentiometrically, and the entire analysis is usually conducted under an inert atmosphere, such as nitrogen, to prevent interference from atmospheric carbon dioxide. nih.govnih.gov

Advanced Characterization Techniques for this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural analysis of compounds within this compound systems. Both proton (¹H) and carbon-13 (¹³C) NMR have been utilized to confirm the structure of products from reactions where this compound is used as a phase transfer catalyst. google.com For instance, in the study of cellulose (B213188) treated with solutions of this compound, ¹³C NMR spectra provided valuable information regarding the conformational changes in the cellulose molecule. researchgate.net

Mass Spectrometry (MS) is another indispensable technique for the characterization of these systems, often used to determine the molecular weight and elemental composition of reaction products. In research where this compound was a component, mass spectrometry was used to identify the primary peak of the resulting compounds, confirming their molecular mass. google.com

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are particularly valuable. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) has been effectively used to study the thermal decomposition of materials treated with this compound. researchgate.net This technique allows for the online separation and characterization of volatile pyrolysis products, offering insights into how the compound influences the degradation pathways of complex materials like cellulose. researchgate.net The combination of High-Performance Liquid Chromatography (HPLC) with mass spectrometry (HPLC-MS) is also implied in the analysis of reaction mixtures and cleaning formulations containing this compound, enabling the separation and identification of various components. google.comgoogle.com

The selection of a specific characterization technique or a combination thereof depends on the nature of the sample and the analytical question at hand. The data generated from these advanced methods are fundamental for process optimization, quality control, and advancing the scientific understanding of systems that utilize this compound.

Table 1: Advanced Characterization Techniques for this compound Systems

| Technique | Application | Type of Information Provided | References |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of reaction products; Study of conformational changes in polymers. | Detailed molecular structure, connectivity of atoms, and conformational information. | google.comresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination of reaction products. | Molecular mass and elemental composition. | google.com |

| Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) | Analysis of thermal decomposition products of materials treated with the compound. | Separation and structural identification of volatile thermal degradation products. | researchgate.net |

| Ion Chromatography (IC) | Quantitative analysis of anions in process solutions. | Concentration of specific ionic impurities (e.g., oxalate, formate (B1220265), chloride). | googleapis.com |

| Total Organic Carbon (TOC) Analysis | Measurement of total organic impurities in process streams. | Overall content of organic compounds. | googleapis.com |

| High-Performance Liquid Chromatography (HPLC) | Analysis of reaction mixtures and formulations. | Separation and quantification of components in a mixture. | google.comgoogle.com |

Sustainability and Green Chemistry Perspectives of Tributylmethylammonium Hydroxide Use

Tributylmethylammonium (B1194469) Hydroxide (B78521) as a Component in Green Chemical Processes

Quaternary ammonium (B1175870) hydroxides are recognized for their utility as strong, organo-soluble bases and phase-transfer catalysts. wikipedia.orgjetir.org These properties, in principle, allow them to be agents of greener chemical transformations. However, a review of current scientific literature reveals a notable scarcity of studies focused specifically on tributylmethylammonium hydroxide in green chemical processes. Much of the available research on similar quaternary ammonium hydroxides centers on tetrabutylammonium (B224687) hydroxide (TBAH). rsc.orgresearchgate.nettandfonline.com Therefore, the following sections describe the potential roles of a compound like this compound based on the established functions of analogous phase-transfer catalysts.

The use of water as a reaction solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. Phase-transfer catalysis is a key technology for enabling reactions with water-insoluble organic substrates to be performed in aqueous systems. jetir.org Quaternary ammonium hydroxides, by acting as PTCs, can promote reactions in water, thereby reducing the environmental footprint associated with organic solvent use. researchgate.netpatsnap.com For instance, the hydration of nitriles to amides has been demonstrated using aqueous solutions of the related compound, tetrabutylammonium hydroxide. researchgate.net This suggests a potential, though not yet documented, application for this compound in similar aqueous-based syntheses.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. savemyexams.comrsc.org Reactions with high atom economy, such as addition reactions, are considered "greener" because they generate minimal waste. youtube.com Catalysts play a critical role in developing new, more atom-economical synthetic routes. Quaternary ammonium salts can act as catalysts in reactions like the cycloaddition of CO2 to epoxides to form cyclic carbonates, a 100% atom-economical transformation. rsc.org While this has been demonstrated with tetrabutylammonium hydroxide, specific research detailing the use of this compound to facilitate such atom-economical transformations has not been identified. rsc.org The goal is to maximize the incorporation of all materials used in the process into the final product, and catalytic processes are key to achieving this. mygreenlab.orgdocbrown.info

Environmental Fate and Degradation Pathways of Quaternary Ammonium Compounds (General)

Given the lack of specific data for this compound, this section describes the general environmental fate of Quaternary Ammonium Compounds (QACs). This compound belongs to this broad class of chemicals.

QACs can enter the environment through various streams, primarily from their use in industrial processes and consumer products, with disposal often leading to wastewater treatment systems. nih.gov Their environmental fate is largely governed by two main processes: sorption and biodegradation.

Sorption: QACs are cationic molecules, meaning they carry a positive charge. This causes them to strongly adsorb to negatively charged materials like sludge, sediments, and soil particles. nih.gov This tendency reduces their concentration in the water column but can lead to their accumulation in solids.

Biodegradation: While their strong adsorption can limit bioavailability, many QACs are susceptible to biodegradation by microorganisms under aerobic conditions. nih.gov The structure of the QAC, particularly the length and nature of the alkyl chains, influences the rate and extent of degradation.

Table 1: General Environmental Fate Characteristics of Quaternary Ammonium Compounds (QACs)

| Property | Description | Citation |

| Sorption | Strong tendency to bind to negatively charged particles like sludge, soil, and sediment. | nih.gov |

| Biodegradation | Generally susceptible to aerobic biodegradation by microorganisms. | nih.gov |